

Spectroscopic Profile of dl-Modhephene: A Technical Guide

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Compound of Interest

Compound Name: *dl-Modhephene*

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the key spectroscopic data for the sesquiterpene **dl-Modhephene**. The information presented includes Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, supplemented with detailed experimental protocols. This guide is intended to serve as a valuable resource for researchers in natural product chemistry, synthetic chemistry, and drug discovery.

Spectroscopic Data

The following tables summarize the available and predicted spectroscopic data for **dl-Modhephene**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR Data (Experimental)

The experimental ¹³C NMR spectral data for Modhephene is available from the PubChem database[1].

Atom No.	Chemical Shift (δ) ppm
1	55.4
2	133.5
3	129.8
4	41.1
5	52.8
6	35.8
7	25.1
8	40.6
9	43.1
10	27.9
11	48.9
12	26.3
13	25.0
14	28.6
15	17.5

¹H NMR Data (Predicted)

Due to the limited availability of public experimental ¹H NMR data for **dl-Modhephene**, the following data is predicted based on computational models.

Atom No.	Chemical Shift (δ) ppm	Multiplicity
H-3	5.25	s
H-6 α	1.65	m
H-6 β	1.50	m
H-7 α	1.45	m
H-7 β	1.30	m
H-8 α	1.75	m
H-8 β	1.60	m
H-10 α	1.55	m
H-10 β	1.40	m
H-12 (CH ₃)	1.05	s
H-13 (CH ₃)	1.02	s
H-14 (CH ₃)	0.98	s
H-15 (CH ₃)	1.70	s

Infrared (IR) Spectroscopy (Predicted)

The following are predicted characteristic infrared absorption peaks for **dl-Modhephene**.

Wavenumber (cm ⁻¹)	Functional Group Assignment
~2950-2850	C-H stretch (alkane)
~1640	C=C stretch (alkene)
~1460	C-H bend (alkane)
~1375	C-H bend (gem-dimethyl)
~890	=C-H bend (alkene)

Mass Spectrometry (MS)

The National Institute of Standards and Technology (NIST) WebBook provides GC-MS data for Modhephene, confirming its molecular weight^[2]. The mass spectrum is characterized by a molecular ion peak and several fragment ions.

m/z	Relative Intensity (%)	Assignment
204	35	[M] ⁺ (Molecular Ion)
189	100	[M - CH ₃] ⁺
161	40	[M - C ₃ H ₇] ⁺
147	30	[M - C ₄ H ₉] ⁺
133	55	[M - C ₅ H ₁₁] ⁺
119	45	[M - C ₆ H ₁₃] ⁺
105	60	[C ₈ H ₉] ⁺
91	75	[C ₇ H ₇] ⁺ (Tropylium ion)

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. These protocols are based on standard laboratory practices for the analysis of sesquiterpenes.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** A sample of **dl-Modhephene** (5-10 mg) is dissolved in deuterated chloroform (CDCl₃, 0.5-0.7 mL) in a 5 mm NMR tube. Tetramethylsilane (TMS) is added as an internal standard (0 ppm).
- **¹H NMR Spectroscopy:**
 - **Instrument:** A 400 MHz or higher field NMR spectrometer.
 - **Parameters:**

- Pulse sequence: Standard single-pulse experiment.
- Number of scans: 16-64.
- Relaxation delay: 1-2 seconds.
- Spectral width: 0-12 ppm.
- ^{13}C NMR Spectroscopy:
 - Instrument: A 100 MHz or higher field NMR spectrometer.
 - Parameters:
 - Pulse sequence: Proton-decoupled pulse experiment.
 - Number of scans: 1024-4096.
 - Relaxation delay: 2-5 seconds.
 - Spectral width: 0-220 ppm.
- Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phased, and baseline corrected using appropriate NMR processing software. Chemical shifts are referenced to the TMS signal.

Infrared (IR) Spectroscopy

- Sample Preparation: A thin film of neat **dl-Modhephene** is prepared between two sodium chloride (NaCl) or potassium bromide (KBr) plates. Alternatively, a solution of the compound in a suitable solvent (e.g., carbon tetrachloride, CCl_4) can be prepared and placed in a liquid cell.
- Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer.
- Data Acquisition:
 - A background spectrum of the empty sample holder (or solvent) is recorded.

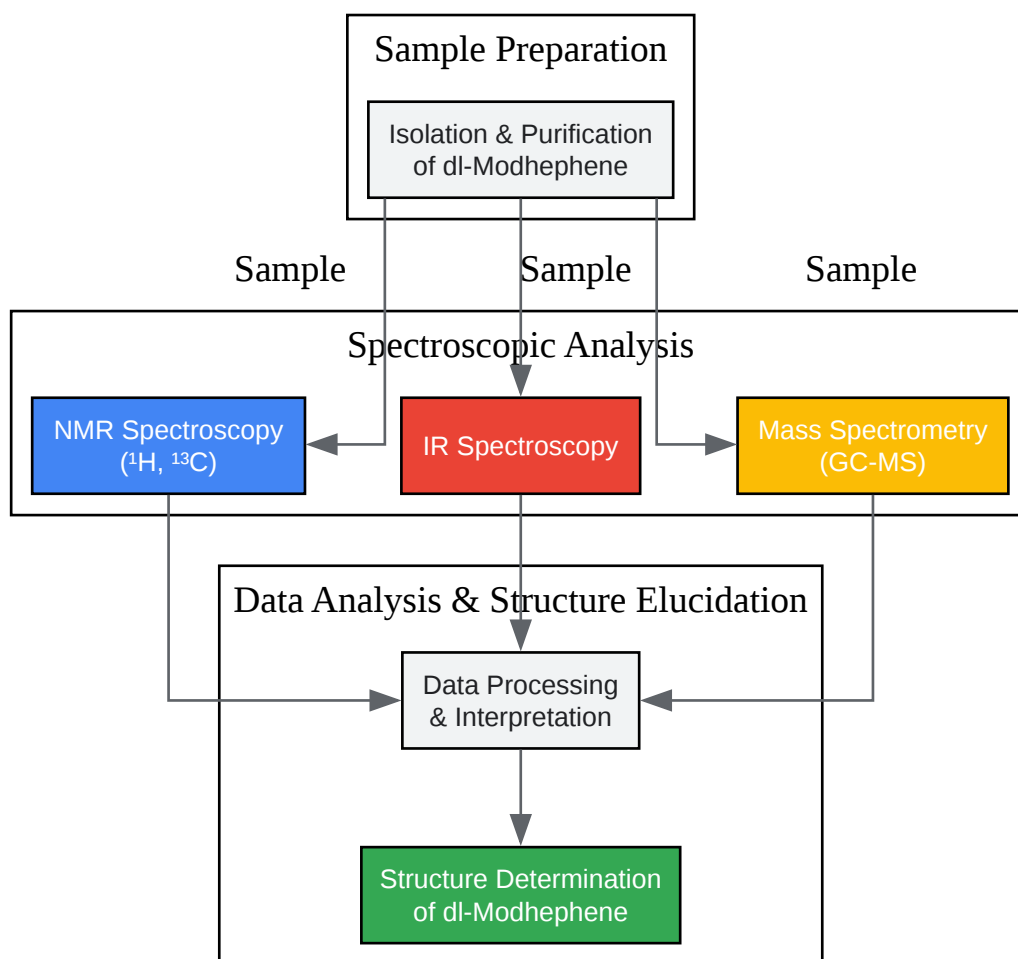
- The sample spectrum is then recorded over the range of 4000-400 cm^{-1} .
- The final spectrum is obtained by subtracting the background spectrum from the sample spectrum.
- Data Analysis: The positions and relative intensities of the absorption bands are analyzed to identify the functional groups present in the molecule.

Mass Spectrometry (MS)

- Sample Introduction: A dilute solution of **dl-Modhephene** in a volatile solvent (e.g., hexane or dichloromethane) is injected into a Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS).
- Gas Chromatography (GC):
 - Column: A non-polar capillary column (e.g., DB-5ms).
 - Carrier Gas: Helium.
 - Temperature Program: A temperature gradient is used to separate the components of the sample, for example, starting at 50°C and ramping to 250°C at a rate of 10°C/min.
- Mass Spectrometry (MS):
 - Ionization Method: Electron Ionization (EI) at 70 eV.
 - Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
 - Scan Range: m/z 40-400.
- Data Analysis: The mass spectrum of the peak corresponding to **dl-Modhephene** is analyzed to determine the molecular weight and fragmentation pattern. The fragmentation pattern is then used to deduce structural information.

Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a natural product like **dl-Modhephene**.



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Caption: Workflow for Spectroscopic Analysis of **dl-Modhephene**.

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References

- 1. Modhephene | C₁₅H₂₄ | CID 11030947 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Modhephene [webbook.nist.gov]

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